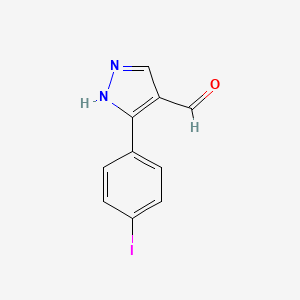

5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde group at the fourth position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid and palladium acetate (Pd(OAc)2) are typical.

Major Products Formed

Oxidation: 5-(4-Iodophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(4-Iodophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the iodine atom and the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

4-Iodophenol: An aromatic compound with an iodine atom attached to a phenol ring.

4-Iodopyridine: A pyridine derivative with an iodine atom at the fourth position.

4-Iodoaniline: An aniline derivative with an iodine atom at the fourth position.

Uniqueness

5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of the pyrazole ring and the aldehyde group, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom further enhances its utility in various coupling reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

5-(4-Iodophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound can be synthesized through a Vilsmeier-Haack reaction, where a pyrazole derivative is formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. This method allows for the introduction of the aldehyde functional group at the C-4 position of the pyrazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For example, it has shown significant activity against multi-drug resistant strains of Candida, outperforming standard antifungal agents such as fluconazole in some cases .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Candida albicans | 16 µg/mL | Fluconazole: 32 µg/mL |

| Staphylococcus aureus | 8 µg/mL | Ampicillin: 16 µg/mL |

| Escherichia coli | 32 µg/mL | Norfloxacin: 64 µg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . In various animal models, it has been shown to reduce inflammation significantly, with inhibition percentages comparable to or exceeding those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Research has highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that involves modulation of the immune response .

| Compound | Inhibition (%) | Reference Drug | Inhibition (%) |

|---|---|---|---|

| This compound | 84.2% | Diclofenac | 86.7% |

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. For instance:

- Antifungal Efficacy : A study evaluated the compound against several Candida species, showing a strong correlation between structural modifications and increased antifungal potency. The compound's efficacy was attributed to its ability to bind effectively to the active sites of fungal enzymes involved in sterol biosynthesis .

- In Vivo Studies : In animal models, administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with specific protein targets associated with inflammation and microbial resistance, providing insights into its action mechanisms .

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.08 g/mol |

IUPAC Name |

5-(4-iodophenyl)-1H-pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H7IN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) |

InChI Key |

KJXUXNOBQHDEET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.